molecular formula C29H44O9 B1234104 3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Cat. No. B1234104
M. Wt: 536.7 g/mol
InChI Key: KISYRRMFQYIIFQ-PQLBFUHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Helveticosol is a cardenolide glycoside.

Scientific Research Applications

Structural Analysis and Applications

  • Crystallographic Characterization : The compound has been isolated from traditional Chinese medicine and analyzed through crystallography, revealing its molecular conformation and interactions, which are crucial for understanding its potential applications (Yu-wei Zhang et al., 2012).

  • Androsterone Derivatives and Biological Activity : Research on androsterone derivatives, which share structural similarities with the compound, suggests potential biological activities, including interactions with steroid receptors (G. Djigoué et al., 2012).

Potential Therapeutic Applications

  • Antioxidant Properties : Analogues of the compound, combining aspects of vitamins C and E, have shown significant antioxidant effects, suggesting a potential for therapeutic use in conditions involving oxidative stress (S. Manfredini et al., 2000).

  • Antimicrobial Activity : Certain derivatives have displayed antimicrobial properties, indicating potential for use in treating infectious diseases (L. Sidjui et al., 2015).

Molecular Interactions and Effects

  • Channel Gating Modification : Studies on similar molecular structures have shown that certain compounds can alter the gating of ion channels, which could have implications for the treatment of cardiovascular disorders (Alison A. Gardner et al., 2017).

Synthesis and Chemical Properties

  • Synthetic Approaches : Research into synthetic methods for related compounds provides insights into potential pathways for synthesizing and modifying this compound for various applications (A. Gimazetdinov et al., 2016).

  • Solubility Studies : Understanding the solubility of related saccharides in different solvents is crucial for pharmaceutical formulation and could guide the development of delivery systems for this compound (Xingchu Gong et al., 2012).

properties

Molecular Formula

C29H44O9

Molecular Weight

536.7 g/mol

IUPAC Name

3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O9/c1-16-25(33)22(31)12-24(37-16)38-18-3-8-27(15-30)20-4-7-26(2)19(17-11-23(32)36-14-17)6-10-29(26,35)21(20)5-9-28(27,34)13-18/h11,16,18-22,24-25,30-31,33-35H,3-10,12-15H2,1-2H3/t16-,18+,19?,20?,21?,22+,24+,25-,26-,27+,28+,29+/m1/s1

InChI Key

KISYRRMFQYIIFQ-PQLBFUHRSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3(C4CC[C@@]5(C(CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Reactant of Route 2
3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Reactant of Route 3
3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Reactant of Route 4
3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Reactant of Route 5
3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Reactant of Route 6
3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

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